![molecular formula C15H20N2O4S2 B2356047 N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide CAS No. 863512-31-6](/img/structure/B2356047.png)
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide
Overview
Description
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties .
Preparation Methods
The synthesis of N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the ethanesulfonamide group. One common synthetic route includes the reaction of 3,4-dimethoxyphenylacetic acid with thioamide under cyclization conditions to form the thiazole ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group, followed by sulfonation with ethanesulfonyl chloride to yield the final product .
Chemical Reactions Analysis
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used[][3].
Scientific Research Applications
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new drugs with antibacterial, antifungal, and antitumor properties.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The compound’s ability to inhibit enzyme activity is attributed to its structural features, which allow it to bind effectively to the active sites of target enzymes .
Comparison with Similar Compounds
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Biological Activity
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide is a thiazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and possible therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzenesulfonamide. It has a molecular formula of C21H24N2O5S2 and a molecular weight of 448.55 g/mol. The compound features a thiazole ring, a methoxy-substituted phenyl group, and a sulfonamide moiety, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H24N2O5S2 |
Molecular Weight | 448.55 g/mol |
Solubility | Soluble |
Purity | ≥ 95% |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis , which combines α-haloketones with thioamides to form the thiazole ring. Subsequent reactions introduce the methoxy and sulfonamide groups, resulting in the final product.
Anticholinesterase Activity
Recent studies have highlighted the potential of thiazole derivatives as acetylcholinesterase (AChE) inhibitors , which are crucial for treating Alzheimer's disease. In vitro assays showed that certain thiazole derivatives exhibited potent AChE inhibitory activity with IC50 values in the nanomolar range. For instance, compounds structurally related to this compound demonstrated IC50 values as low as 103.24 nM, indicating strong activity compared to known inhibitors like donepezil .
Compound ID | IC50 (nM) | Relative Potency (%) |
---|---|---|
10 | 103.24 | >50 |
16 | 108.94 | >50 |
Other Compounds | 500.56 - 2000 | <25 |
Cytotoxic Activity
The compound's cytotoxic properties have also been evaluated against various cancer cell lines. In studies involving derivatives of thiazole, significant cytotoxic effects were observed against HeLa and MCF-7 cell lines, with some derivatives achieving IC50 values around 29 μM . The presence of the thiazole moiety was linked to enhanced lipophilicity and increased interaction with biological targets.
Molecular docking studies have provided insights into the binding interactions of this compound within the active site of AChE. The compound's structure allows it to mimic donepezil's binding orientation, facilitating effective inhibition of the enzyme . Key interactions involve hydrogen bonding and hydrophobic interactions with amino acid residues lining the active site gorge.
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, derivatives similar to this compound showed improved cognitive function associated with reduced AChE activity.
- Cancer Cell Lines : Cytotoxicity assays demonstrated that compounds derived from this scaffold could significantly reduce cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-4-23(18,19)16-8-7-12-10-22-15(17-12)11-5-6-13(20-2)14(9-11)21-3/h5-6,9-10,16H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBUVJOLJHXGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323763 | |
Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
53.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863512-31-6 | |
Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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